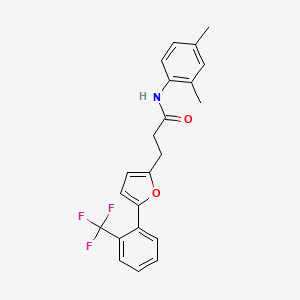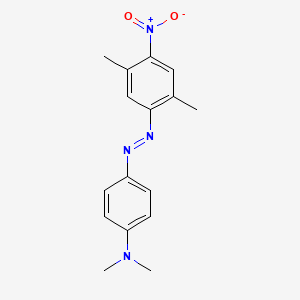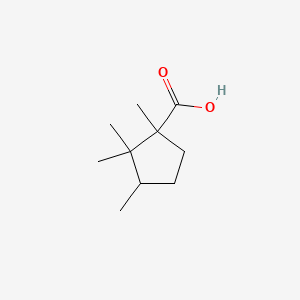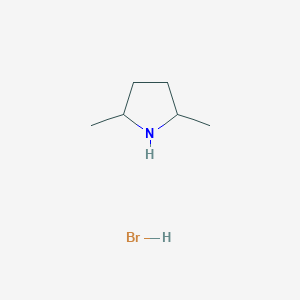
2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution with Tert-butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core reacts with tert-butylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of Piperidinyl Group: The piperidinyl group can be added through a nucleophilic substitution reaction, where the quinoline derivative reacts with piperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with biological targets.
Biological Research: It is used as a probe to study the binding interactions with proteins and nucleic acids.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
作用機序
The mechanism of action of 2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication process, while the piperidinyl group can enhance binding affinity to protein targets. The tert-butylphenyl group can provide steric hindrance, affecting the compound’s overall bioavailability and metabolic stability.
類似化合物との比較
Similar Compounds
2-Phenylquinoline: Lacks the tert-butyl and piperidinyl groups, resulting in different biological activity.
4-(1-Piperidinyl)quinoline: Lacks the tert-butylphenyl group, affecting its chemical properties and applications.
2-(4-Methylphenyl)-4-(1-piperidinyl)quinoline: Similar structure but with a methyl group instead of a tert-butyl group, leading to different steric and electronic effects.
Uniqueness
2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline is unique due to the presence of both the tert-butylphenyl and piperidinyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, binding affinity, and potential therapeutic applications compared to similar compounds.
特性
CAS番号 |
853310-47-1 |
|---|---|
分子式 |
C24H28N2 |
分子量 |
344.5 g/mol |
IUPAC名 |
2-(4-tert-butylphenyl)-4-piperidin-1-ylquinoline |
InChI |
InChI=1S/C24H28N2/c1-24(2,3)19-13-11-18(12-14-19)22-17-23(26-15-7-4-8-16-26)20-9-5-6-10-21(20)25-22/h5-6,9-14,17H,4,7-8,15-16H2,1-3H3 |
InChIキー |
TWNYZGJOGYPFEJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetrahydro-2H,4H-4a,8a-(epoxymethano)-2a,6a-ethano-1,3-dioxapentaleno[1,6-cd]pentalene](/img/structure/B11945842.png)






![N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11945884.png)



![{[(1E)-2-(4-chlorophenyl)-1-azaprop-1-enyl]amino}aminomethane-1-thione](/img/structure/B11945898.png)
![Methyl 5-azatricyclo[4.2.0.0~2,4~]oct-7-ene-5-carboxylate](/img/structure/B11945903.png)

